REACTION_CXSMILES
|
[OH:1][C:2]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][C:3]=1[N+:15]([O-])=O>CO.[Pd]>[NH2:15][C:3]1[CH:4]=[CH:5][C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:13][C:14]=2[C:2]=1[OH:1]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=2C3=CC=CC=C3CC12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with argon
|
Type
|
CUSTOM
|
Details
|
hydrogen was bubbled through the solution for 10 min.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
a hydrogen atmosphere was maintained at balloon pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2CC3=CC=CC=C3C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 mg | |
YIELD: PERCENTYIELD | 81.2% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |